molecular formula C14H11ClN2O4 B11021571 N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide

N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11021571
M. Wt: 306.70 g/mol
InChI Key: PSRZNIHUOHLXFL-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-methoxy-3-nitrobenzamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Benzamide derivatives represent a significant area of investigation in medicinal chemistry due to their diverse biological activities . While the specific properties of this compound are still being characterized, research on structurally similar N-phenylbenzamide compounds has revealed considerable potential in several fields. For instance, certain N-phenylbenzamide analogues have demonstrated potent antiviral activity against viruses such as Hepatitis C (HCV) and Enterovirus 71 (EV71) . In a separate research stream, a class of N-benzyloxyphenyl benzamides was identified through phenotypic screening and optimized to show highly potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (Sleeping Sickness). The most promising compound in that series showed exceptional in vitro potency and was able to cure mice in an acute infection model, highlighting the therapeutic potential embedded within the benzamide scaffold . The core benzamide structure is known for its versatility as a synthetic intermediate. The functional groups present in this compound—including the methoxy, nitro, and chlorophenyl components—are amenable to further chemical transformation, making it a potential building block for the synthesis of more complex molecules for pharmaceutical and materials science research . Researchers are exploring these and other benzamide derivatives for a range of applications, including as potential immunomodulatory agents, antimicrobials, and enzyme inhibitors .

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(8-12(13)17(19)20)14(18)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,18)

InChI Key

PSRZNIHUOHLXFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amidation

The most widely reported method involves coupling 4-methoxy-3-nitrobenzoic acid with 2-chloroaniline using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds via activation of the carboxylic acid to an intermediate O-acylisourea, which reacts with the amine to form the target amide. Typical conditions include:

  • Molar ratio : 1:1.2 (acid:amine)

  • Temperature : 0–5°C during activation, room temperature for coupling

  • Yield : 78–85% after column chromatography

Critical parameters :

  • Strict anhydrous conditions prevent hydrolysis of the activated intermediate.

  • DMAP accelerates the reaction by stabilizing the transition state.

Benzoyl Chloride Route

An alternative approach employs 4-methoxy-3-nitrobenzoyl chloride, synthesized from the corresponding acid using thionyl chloride. The acyl chloride reacts with 2-chloroaniline in tetrahydrofuran (THF) under basic conditions (pyridine or triethylamine):

4-Methoxy-3-nitrobenzoyl chloride+2-ChloroanilineTHF, PyridineThis compound+HCl\text{4-Methoxy-3-nitrobenzoyl chloride} + \text{2-Chloroaniline} \xrightarrow{\text{THF, Pyridine}} \text{this compound} + \text{HCl}

Advantages :

  • Faster reaction kinetics (2–3 hours vs. 12–24 hours for DCC method).

  • Simplified purification due to gaseous HCl byproduct.

Limitations :

  • Requires handling moisture-sensitive benzoyl chloride.

  • Lower yields (65–72%) compared to carbodiimide method.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe a two-step continuous process for large-scale manufacturing:

StepProcessConditionsYield
1Nitration of 4-methoxybenzoic acidHNO₃/H₂SO₄, 0–5°C92%
2Amidation with 2-chloroanilineMicroreactor, 80°C, 10 min residence time88%

Key innovations :

  • Microreactor technology : Enhances heat transfer and reduces side reactions during exothermic nitration.

  • In-line IR monitoring : Enables real-time adjustment of stoichiometry.

Solvent Optimization

Industrial protocols favor ethyl acetate over dichloromethane due to:

  • Lower toxicity (OSHAAcceptable Exposure Limit: 200 ppm vs. 50 ppm for DCM).

  • Higher boiling point (77°C vs. 40°C), facilitating temperature control.

Comparative solvent performance :

SolventReaction Time (h)Yield (%)Purity (HPLC)
DCM128598.5
Ethyl Acetate148399.1
THF107897.8

Data adapted from patented methodologies.

Byproduct Analysis and Mitigation

Common Impurities

  • Nitro-reduction byproducts : Arise from partial reduction of the nitro group during amidation, minimized by maintaining reaction temperatures below 30°C.

  • Diacylated species : Formed via over-activation of the carboxylic acid, suppressed by using DMAP in substoichiometric amounts (0.1 equiv).

Purification Techniques

  • Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Chromatography : Silica gel chromatography with hexane:ethyl acetate (4:1) resolves diacylated impurities.

Comparative Evaluation of Synthetic Methods

ParameterCarbodiimide MethodBenzoyl Chloride RouteContinuous Flow
ScalabilityLab-scale (≤100 g)Pilot-scale (1–5 kg)Industrial (>50 kg)
Capital CostLowModerateHigh
Environmental ImpactHigh (DCM waste)Moderate (THF recycling)Low (closed-loop)
Purity98–99%95–97%99.5%

Emerging Methodologies

Enzymatic Amidation

Preliminary studies report lipase-mediated synthesis using Candida antarctica lipase B (CALB):

  • Conditions : 40°C, tert-butanol, 48 hours

  • Yield : 62% (needs optimization)

  • Advantage : Eliminates toxic coupling agents.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes with comparable yields (80%) .

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitro group undergoes reduction to form an amine derivative. This reaction is critical for modifying biological activity and synthesizing intermediates:

  • Reagents : Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst.

  • Conditions : Ambient temperature, 1–3 atm pressure.

  • Product : N-(2-chlorophenyl)-4-methoxy-3-aminobenzamide.

The reduction retains the chlorophenyl and methoxy groups while converting the nitro group to an amine, enhancing hydrogen-bonding potential .

Nucleophilic Aromatic Substitution of Chlorine

The 2-chloro substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reagents : Hydroxide (OH⁻), amines (NH₃), or methoxide (CH₃O⁻).

  • Conditions : Heating (80–120°C) with copper(I) iodide catalyst in polar aprotic solvents (e.g., DMF).

  • Products :

    • Substitution with hydroxyl → N-(2-hydroxyphenyl)-4-methoxy-3-nitrobenzamide.

    • Substitution with methoxy → N-(2-methoxyphenyl)-4-methoxy-3-nitrobenzamide.

The reaction proceeds via a Meisenheimer complex intermediate, with the methoxy group directing electrophiles to ortho/para positions.

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, reflux): Yields 4-methoxy-3-nitrobenzoic acid and 2-chloroaniline.

  • Basic Hydrolysis (NaOH, 60°C): Produces sodium 4-methoxy-3-nitrobenzoate and 2-chloroaniline.

This reaction is utilized to recover starting materials or degrade the compound for analytical purposes.

Covalent Modification of Biological Targets

In pharmacological contexts, the nitro group enables covalent interactions with proteins:

  • Mechanism : Aromatic nucleophilic substitution with cysteine thiols or lysine amines in target proteins (e.g., β-tubulin) .

  • Example : Forms a covalent adduct with β-tubulin’s Cys-239 residue, inhibiting microtubule polymerization (EC₅₀ = 182 nM for analog 10 ) .

Table 1: Key Chemical Reactions and Conditions

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nitro reductionH₂, Pd/C, 1–3 atm, 25°C3-amine derivative
Chloro substitutionNaOH/CuI, DMF, 100°CHydroxy/methoxy analogs
Amide hydrolysis6M HCl, reflux, 12 hrs4-methoxy-3-nitrobenzoic acid
Protein covalent bindingPhysiological conditions, target engagementβ-tubulin adducts (EC₅₀ 182 nM)

Table 2: Impact of Substituent Modifications on Reactivity

Analog StructureSubstitution PatternKey Reactivity Observations
N-(2-Cl-phenyl) 2-Cl, 3-NO₂, 4-OCH₃Optimal NAS activity; stable amide
N-(4-Cl-phenyl) 4-Cl, 3-NO₂, 4-OCH₃Reduced NAS due to steric hindrance
N-(2-CH₃-phenyl) 2-CH₃, 3-NO₂, 4-OCH₃No NAS; methyl group blocks attack

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent . Research indicates that derivatives of benzamide can inhibit viral replication by targeting specific cellular mechanisms. For instance, studies have shown that similar compounds can enhance the activity of APOBEC3G, an enzyme that inhibits the replication of viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, indicating its potential as an antimicrobial agent .

Anticancer Potential

This compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest .

Case Study 1: Antiviral Activity

A study focused on the synthesis and evaluation of this compound derivatives revealed their efficacy against HBV. The derivatives demonstrated a significant reduction in viral load in vitro, suggesting their potential for further development as antiviral therapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound showed superior activity against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntiviralHepatitis B VirusSignificant viral load reduction2020
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)Induction of apoptosis2023

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The presence of the nitro group and the chlorophenyl group contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide with analogous benzamide derivatives, focusing on structural, electronic, and physicochemical properties.

Substituent Effects on Electronic Properties

  • N-(2-chlorophenyl)-acetamide derivatives (): 35Cl NQR studies reveal that alkyl side chains lower the Cl NQR frequency, while aryl or chloro-substituted alkyl groups increase it. For example, N-(2-chlorophenyl)-2-chlorobenzamide exhibits higher frequencies than its alkyl-substituted counterparts due to enhanced conjugation and electron withdrawal .

Structural and Crystallographic Comparisons

  • N-(2-Methoxy-phenyl)-2-nitrobenzamide (): This compound crystallizes in a monoclinic system (space group P21/c) with bond lengths and angles influenced by nitro and methoxy substituents. The C(S)-C(O) bond length (1.48 Å) is slightly elongated compared to unsubstituted benzamides, a trend expected to persist in the target compound due to similar substituent effects .
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Features a 4-chlorophenyl group and 2-methoxy-4-methyl substitution.

Physicochemical Properties

Table 1: Key Properties of Selected Benzamide Derivatives
Compound Name Substituents Melting Point (°C) Fluorescence Properties Key Structural Features
This compound 2-ClPh, 4-OMe, 3-NO₂ Not reported Not reported High electron-withdrawing effects
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () 4-ClPh, 2-OMe, 4-Me Not reported λex 340 nm, λem 380 nm; optimal at pH 5, 25°C Methyl enhances lipophilicity
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide () 2-Cl-4-NO₂Ph, 3-Cl, 2-OH Not reported Not reported Hydroxy group increases acidity (pKa ~6.42)
N-(2,4-dichlorophenyl)-4-methyl-3-nitrobenzamide () 2,4-diClPh, 4-Me, 3-NO₂ Not reported Not reported Dichlorophenyl enhances steric bulk

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, a carboxylic acid derivative (e.g., 4-methoxy-3-nitrobenzoic acid) reacts with 2-chloroaniline under anhydrous conditions at low temperatures (-50°C) to form the amide bond. The reaction mixture is typically purified via column chromatography (neutral Al₂O₃) and characterized using IR, ¹H/¹³C NMR, and elemental analysis . Key Considerations :
  • Use inert atmosphere (N₂/Ar) to avoid side reactions.
  • Monitor reaction progress via TLC.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and nitro group presence (asymmetric stretch ~1520 cm⁻¹) .
  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm), methoxy group (δ ~3.8 ppm), and NH proton (δ ~9–10 ppm, broad) .
  • Elemental Analysis : Validate empirical formula (e.g., C₁₄H₁₀ClN₂O₄) with <0.5% deviation .

Q. What experimental conditions optimize fluorescence properties of this compound?

  • Methodological Answer : Fluorescence intensity is maximized at pH 5 and 25°C (λₑₓ = 340 nm, λₑₘ = 380 nm). Use buffered solutions (e.g., acetate buffer) and avoid photobleaching by limiting UV exposure. Detection limits (LOD: 0.269 mg/L, LOQ: 0.898 mg/L) are determined via calibration curves .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational isomerism) or impurities. Use:
  • Variable Temperature (VT) NMR : To identify conformational changes (e.g., coalescence of signals at elevated temperatures).
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (SHELX software for refinement) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity .

Q. What computational approaches predict the compound’s biochemical interactions?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Screen against bacterial enzymes (e.g., acps-pptase) to assess antibacterial potential .
  • QSPR Models : Predict physicochemical properties (logP, solubility) using tools like CC-DPS, which integrates quantum chemistry and neural networks .
  • DFT Calculations : Optimize geometry (Gaussian 16) and calculate electrostatic potential maps for reactivity insights .

Q. How does structural modification (e.g., substituent variation) affect bioactivity?

  • Methodological Answer : Conduct comparative studies with analogs (e.g., nitro → cyano substitution):
  • Synthetic Routes : Use 4-cyanobenzoyl chloride instead of nitro derivatives .
  • Bioassays : Test antimicrobial efficacy (MIC assays) or enzyme inhibition (IC₅₀).
  • SAR Analysis : Correlate substituent electronic effects (Hammett σ constants) with activity trends .

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